3-tert-butyl-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multiple steps. The process begins with the preparation of the core triazino[4,3-h]purine structure, followed by the introduction of the tert-butyl, chlorophenylmethyl, and dimethyl groups. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or dealkylated compounds.
Scientific Research Applications
3-tert-butyl-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets and pathways. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(Tert-butyl)-1-[(2-fluorophenyl)methyl]-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione
- 3-(Tert-butyl)-1-[(2-bromophenyl)methyl]-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione
Uniqueness
The uniqueness of 3-tert-butyl-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-tert-butyl-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-20(2,3)14-11-26-15-16(24(4)19(29)25(5)17(15)28)22-18(26)27(23-14)10-12-8-6-7-9-13(12)21/h6-9H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZJZPIDEFXIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.